Cathepsin B Inhibitor III

CAS No.:

Cat. No.: VC14503208

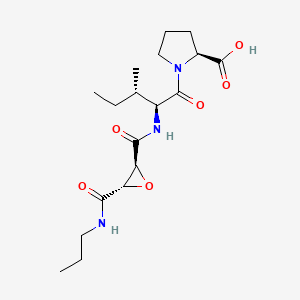

Molecular Formula: C18H29N3O6

Molecular Weight: 383.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H29N3O6 |

|---|---|

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | (2S)-1-[(2S,3S)-3-methyl-2-[[(2S,3S)-3-(propylcarbamoyl)oxirane-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C18H29N3O6/c1-4-8-19-15(22)13-14(27-13)16(23)20-12(10(3)5-2)17(24)21-9-6-7-11(21)18(25)26/h10-14H,4-9H2,1-3H3,(H,19,22)(H,20,23)(H,25,26)/t10-,11-,12-,13-,14-/m0/s1 |

| Standard InChI Key | ZEZGJKSEBRELAS-PEDHHIEDSA-N |

| Isomeric SMILES | CCCNC(=O)[C@@H]1[C@H](O1)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N2CCC[C@H]2C(=O)O |

| Canonical SMILES | CCCNC(=O)C1C(O1)C(=O)NC(C(C)CC)C(=O)N2CCCC2C(=O)O |

Introduction

Biochemical and Physicochemical Properties of CA-074

Structural Characteristics

CA-074, chemically designated as , features a unique epoxyketone moiety that covalently modifies cathepsin B's active-site cysteine residue . This irreversible binding mechanism ensures prolonged inhibition, distinguishing it from reversible inhibitors.

Table 1: Key Physicochemical Properties of CA-074

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 383.45 g/mol | |

| Solubility | Methanol, DMSO, ethanol | |

| Storage Conditions | -20°C | |

| Purity | >90% (HPLC) |

Selectivity and Kinetic Parameters

CA-074 demonstrates high selectivity for cathepsin B over related proteases such as cathepsins L and H. Kinetic studies reveal a value in the nanomolar range, with minimal cross-reactivity observed in assays against other cysteine cathepsins . This specificity is attributed to structural complementarity between CA-074's epoxyketone group and cathepsin B's substrate-binding cleft .

Mechanism of Action and Cellular Effects

Irreversible Inhibition via Covalent Modification

CA-074 functions as a mechanism-based inhibitor, forming a thioether bond with the catalytic cysteine residue (Cys29) in cathepsin B's active site . This interaction disrupts the enzyme's ability to hydrolyze peptide substrates, effectively halting its proteolytic activity.

Modulation of Programmed Cell Death Pathways

Recent studies highlight cathepsin B's role in apoptosis, pyroptosis, and necroptosis. CA-074 treatment attenuates NLRP3 inflammasome activation by preventing cathepsin B-mediated lysosomal membrane permeabilization, thereby reducing interleukin-1β secretion . In hepatocellular carcinoma (HepG2) cells, CA-074-induced cathepsin B inhibition correlates with reduced viability, as evidenced by MTT assays .

Pharmacological Applications and Preclinical Findings

Cancer Therapeutics

In murine models of pancreatic cancer, CA-074 administration suppresses tumor growth by inhibiting cathepsin B-dependent extracellular matrix degradation and angiogenesis . Synergistic effects with chemotherapeutic agents like doxorubicin have been reported, suggesting combinatorial therapeutic potential .

Neuroprotective Applications

CA-074 mitigates neuroinflammation in experimental autoimmune encephalomyelitis (EAE) models by blocking cathepsin B-mediated myelin basic protein degradation. This effect is associated with reduced demyelination and improved motor function .

Table 2: Preclinical Efficacy of CA-074 in Disease Models

| Disease Model | Outcome | Reference |

|---|---|---|

| Pancreatic Cancer | ↓ Tumor volume, ↑ Survival | |

| Alzheimer’s Disease | ↓ Amyloid-β plaques | |

| Rheumatoid Arthritis | ↓ Joint inflammation |

Challenges and Future Directions

Pharmacokinetic Limitations

Despite its efficacy in vitro, CA-074's poor bioavailability and rapid clearance limit its utility in vivo. Prodrug derivatives like CA-074-OMe, which exhibit enhanced membrane permeability, are under investigation to address these challenges .

Emerging Therapeutic Targets

Ongoing research explores cathepsin B's involvement in ferroptosis and autophagy, pathways implicated in chemotherapy resistance. CA-074 analogs with dual inhibitory activity against these pathways may offer novel treatment strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume